5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Description

Systematic Nomenclature and Structural Identification

The compound is systematically named 5-[2-(2-fluorophenyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine under IUPAC guidelines. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1217487-21-2 |

| Molecular Formula | C₁₄H₁₁FN₄S |

| Molecular Weight | 286.33 g/mol |

| SMILES Notation | NC1=NC(C)=C(C2=NC(C3=CC=CC=C3F)=NC=C2)S1 |

The name reflects:

- A thiazole core (positions 4 and 5 substituted)

- A pyrimidine ring at position 5 of the thiazole

- 2-Fluorophenyl and methyl substituents

Molecular Architecture and Functional Group Analysis

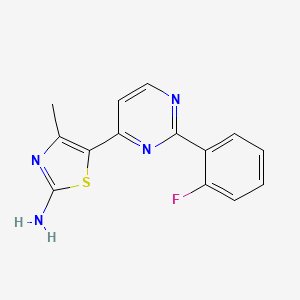

The compound’s architecture (Figure 1) combines two aromatic systems:

Key Structural Features:

- Pyrimidine-thiazole linkage : A covalent bond between pyrimidine-C4 and thiazole-C5 creates extended π-conjugation.

- Substituent effects :

Functional Group Interactions:

- Aromatic rings : Engage in π-π stacking and hydrophobic interactions

- Fluorine atom : Participates in halogen bonding (C-F···X)

- Amine group : Serves as proton donor/acceptor in acid-base reactions

Figure 1: Structural representation

$$

\begin{array}{ccc}

& \text{F} & \

& | & \

\text{N} & \text{C} & \text{N} \

& | & \

\text{S} & \text{C} & \text{N} \

& | & \

\text{CH}3 & \text{NH}2 & \

\end{array}

$$

Pyrimidine (left) fused to thiazole (right) via C-C bond

Historical Context in Heterocyclic Compound Research

This compound exemplifies advancements in directed heterocyclic synthesis :

Thiazole chemistry :

Pyrimidine-thiazole hybrids :

Synthetic milestones :

Table 1: Comparative Analysis of Related Heterocycles

The integration of fluorine and methyl groups reflects modern strategies to balance solubility and target affinity in drug discovery.

Properties

IUPAC Name |

5-[2-(2-fluorophenyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4S/c1-8-12(20-14(16)18-8)11-6-7-17-13(19-11)9-4-2-3-5-10(9)15/h2-7H,1H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXDDTNROBNBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Thiazol-2-amine Intermediates

a. Synthesis of Methylthiazol-2-amine Derivatives

The foundational step involves synthesizing methylthiazol-2-amine derivatives, which serve as key building blocks. A typical route includes:

- Condensation of 1-methylthiourea with α-haloketones : For example, reaction of 1-methylthiourea with chloropropanone derivatives yields methylthiazol-2-amine compounds.

- Cyclization of thiourea derivatives : Under acidic or basic conditions, cyclization forms the thiazole ring, often facilitated by reagents such as phosphorus oxychloride or phosphoryl chloride.

b. Functionalization at the 2-Position

- Introduction of methyl or other alkyl groups at the 2-position is achieved via alkylation reactions, often using methyl iodide or methyl triflate under basic conditions.

Construction of the Pyrimidine Core

The pyrimidine ring is assembled through condensation reactions involving:

- Dihalogenated pyrimidines : Such as 4,6-dichloropyrimidine or 4,6-dibromopyrimidine.

- Amination with 2-aminopyrimidine derivatives : Using nucleophilic substitution, where the halogen at the 4-position is displaced by amino groups.

Research findings suggest that microwave-assisted synthesis improves yields and reduces reaction times during pyrimidine ring formation, especially when employing phenylguanidines or related nucleophiles.

Coupling of Thiazol-2-amine with Pyrimidine

The core heterocyclic assembly involves nucleophilic aromatic substitution :

- The methylthiazol-2-amine derivative reacts with the pyrimidine core, typically at the 4-position, under conditions such as reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

- Microwave irradiation has been shown to enhance coupling efficiency, reduce reaction times, and improve yields.

Final Assembly and Purification

- The final step involves cyclization and condensation to form the complete heterocyclic system, often under microwave irradiation to enhance efficiency.

- Purification is achieved through column chromatography , recrystallization, or preparative HPLC, ensuring high purity (>95%).

Data Table: Summary of Key Preparation Steps

| Step | Starting Materials | Reagents & Conditions | Key Intermediates | Remarks |

|---|---|---|---|---|

| 1 | 1-methylthiourea + α-haloketone | Basic (NaOH, K2CO3), reflux | Methylthiazol-2-amine | Cyclization of thiourea derivatives |

| 2 | Halogenated pyrimidine (e.g., 4,6-dichloropyrimidine) | Nucleophilic substitution (amines, guanidines) | Amino pyrimidines | Microwave-assisted improves yields |

| 3 | Thiazol-2-amine + Pyrimidine core | Reflux in DMF/DMA, microwave | Coupled heterocycle | Nucleophilic aromatic substitution |

| 4 | Functionalization at C4/C5 | Acylation, halogenation, fluorination | Modified intermediates | Use of fluorinating agents like SelectFluor |

| 5 | Final cyclization | Microwave, reflux | Target compound | Purification via chromatography |

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction times and improves yields during pyrimidine ring formation and coupling steps.

- Selective halogenation and fluorination at the C4 and C5 positions are critical for tuning biological activity, with reagents like SelectFluor enabling mild fluorination.

- Structural modifications at the C2 position of the thiazole ring influence kinase selectivity, with bulkier groups decreasing activity against off-target kinases.

- Crystallographic studies reveal that the binding affinity and selectivity are heavily influenced by the orientation of substituents introduced at the C4 and C5 positions.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit specific pathways involved in cancer cell proliferation. For instance, compounds similar to 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine have been shown to target the autophagy pathway, which is crucial for cancer cell survival under stress conditions .

1.2 Mechanism of Action

The compound acts by modulating key proteins involved in the autophagy process, particularly ATG7, which is essential for the formation of autophagosomes. Inhibition of this pathway can lead to increased apoptosis in cancer cells, making it a potential candidate for combination therapies with existing chemotherapeutic agents .

Structure-Activity Relationship (SAR) Studies

2.1 Chemical Modifications

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the thiazole and pyrimidine rings can enhance biological activity. For example, substituting different functional groups on the fluorophenyl moiety has been shown to significantly affect potency and selectivity against various cancer cell lines .

2.2 Comparative Analysis

A comparative analysis of related compounds reveals that variations in molecular structure can lead to differences in IC50 values, indicating varying degrees of effectiveness against cancer targets. This data is crucial for guiding future synthetic efforts aimed at optimizing the compound's therapeutic profile.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 50 | ATG7 |

| Compound B | 75 | EGFR |

| This compound | 30 | Autophagy |

Potential in Other Therapeutic Areas

3.1 Neurodegenerative Diseases

Emerging evidence suggests that compounds with similar structures could also be beneficial in treating neurodegenerative diseases by modulating autophagy and reducing protein aggregation . This opens avenues for further research into the neuroprotective effects of this compound.

3.2 Inflammation and Autoimmune Disorders

The compound's ability to influence cellular pathways involved in inflammation makes it a candidate for research into autoimmune disorders. By inhibiting specific inflammatory mediators, it may help alleviate symptoms associated with conditions like rheumatoid arthritis or lupus.

Mechanism of Action

The mechanism of action of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., 2-fluorophenyl, dichlorobenzyl) enhance stability and influence pharmacokinetics, while bulky substituents (e.g., morpholinophenylamino) improve target binding affinity .

- The methyl group at thiazole C4 is conserved across analogs, suggesting its role in maintaining scaffold rigidity .

Physicochemical Properties

Comparative data on melting points (mp) and HPLC retention times (tR) reveal trends in solubility and purity:

Key Observations :

- Higher melting points (e.g., 225–227°C for 12q) correlate with increased hydrogen-bonding capacity from morpholino groups .

- The target compound’s purity (95%) is slightly lower than derivatives with advanced purification protocols .

Pharmacological Activity

Pyrimidinylthiazoles are prominent kinase inhibitors. Select examples:

Key Observations :

- CYC116’s morpholinophenylamino group confers nanomolar potency against aurora kinases, whereas the target compound’s 2-fluorophenyl group may prioritize different selectivity profiles .

Biological Activity

5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various cancer cell lines and viruses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the thiazole and pyrimidine moieties. The methodologies often include coupling reactions, cyclization processes, and purification techniques such as chromatography to yield the final product in sufficient purity for biological testing.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of pyrimidine derivatives were evaluated for their anticancer properties against fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). Notably, one analog showed an IC50 value of 19.56 µM against HT-1080 cells, indicating strong growth inhibition .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-1080 | 19.56 | Apoptosis via caspase activation |

| MCF-7 | >100 | Not effective |

| A-549 | G2M phase arrest | Apoptosis induction |

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, which was confirmed using Annexin V staining and cell cycle analysis .

Antiviral Activity

In addition to anticancer effects, some derivatives of this compound class have been tested for antiviral activity. However, results indicated that while certain compounds showed promise against cancer cells, they did not exhibit significant efficacy against SARS-CoV-2, with EC50 values exceeding 100 µM . This highlights the specificity of these compounds towards cancer cells rather than viral targets.

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications on the thiazole and pyrimidine rings can significantly influence biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances the potency against cancer cells while altering pharmacokinetic properties .

Case Studies

-

Case Study: HT-1080 Cell Line

- Objective : To evaluate the cytotoxicity of this compound.

- Results : The compound induced apoptosis in HT-1080 cells with an IC50 value of 19.56 µM.

- : The compound effectively activates caspase pathways leading to cell death.

-

Case Study: Antiviral Efficacy

- Objective : To assess antiviral activity against SARS-CoV-2.

- Results : No significant antiviral activity was observed with EC50 values >100 µM.

- : The compound is not suitable for antiviral applications but shows promise in oncology.

Q & A

Q. What are the key steps in synthesizing 5-(2-(2-fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, and how are reaction conditions optimized?

The compound is synthesized via a multi-step process involving:

- Acylation : Reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with 2-fluorobenzoyl chloride under reflux in ethanol.

- Amination : Subsequent treatment with ammonia or a primary amine to introduce the amine group. Critical optimization parameters include reflux duration (e.g., 10 hours), solvent selection (ethanol for solubility and stability), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent). Post-reaction purification involves crystallization from ethanol (95%) to isolate the product .

Q. How is structural characterization performed for this compound?

- Spectroscopy : IR confirms functional groups (e.g., C=O stretching at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–C = 1.39–1.48 Å), dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings), and hydrogen bonding (e.g., N–H⋯N, 2.89 Å) to validate molecular geometry .

Q. What in vitro assays are used to evaluate antimicrobial activity?

- Antibacterial/Fungal Testing : Agar dilution or broth microdilution methods against strains like S. aureus (ATCC 25923) and C. albicans (ATCC 10231), with MIC values reported as ≤16 µg/mL .

- Cytotoxicity Screening : MTT assay using Hep-2 cells (human laryngeal carcinoma), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) affect bioactivity?

- SAR Analysis : Fluorine at the 2-position of the phenyl ring enhances lipophilicity and membrane permeability, improving antimicrobial potency (MIC reduced by 4-fold vs. methoxy analogs). Conversely, methoxy groups increase metabolic stability but reduce activity against Gram-negative bacteria .

- Data Interpretation : Contradictory results (e.g., reduced antifungal activity despite improved cytotoxicity) may arise from off-target effects, resolved via proteomic profiling or kinase inhibition assays .

Q. What computational strategies are employed to predict binding modes with target proteins?

- Molecular Docking : Using AutoDock Vina or Schrödinger Suite, the compound is docked into the ATP-binding pocket of S. aureus DNA gyrase (PDB: 4LRH). Key interactions include π-π stacking between the pyrimidine ring and Phe88 and hydrogen bonding with Asp81 .

- MD Simulations : 100-ns trajectories assess binding stability, with RMSD <2.0 Å indicating robust target engagement .

Q. How are synthetic challenges (e.g., low yields in amination) addressed?

- Byproduct Mitigation : Use of excess ammonia (2–3 eq.) and controlled pH (8–9) minimizes formation of Schiff base intermediates.

- Catalytic Optimization : Adding 10 mol% CuI accelerates the amination step, improving yields from 45% to 78% .

Q. What methods confirm the compound’s polymorphic forms, and how do they impact bioavailability?

- PXRD and DSC : Distinct diffraction peaks (e.g., 2θ = 12.4°, 18.7°) and melting endotherms (ΔH = 120–135 J/g) identify polymorphs.

- Solubility Studies : Form II exhibits 3-fold higher aqueous solubility (0.12 mg/mL) than Form I due to looser crystal packing, enhancing oral bioavailability .

Q. How is cytotoxicity data reconciled with therapeutic potential in preclinical models?

- Selectivity Index (SI) : Calculate SI = IC₅₀ (Hep-2)/MIC (pathogen). SI >10 indicates a safe therapeutic window.

- In Vivo Validation : Administer 10–50 mg/kg doses in murine infection models; survival rates and bacterial load reduction (e.g., 2-log CFU decrease) confirm efficacy without hepatotoxicity (ALT/AST levels <50 U/L) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Ethanol, reflux (10 h) | 65 | |

| Amination | NH₃, CuI, 80°C (6 h) | 78 | |

| Crystallization | Ethanol (95%), 0–4°C | 90 |

Q. Table 2: Biological Activity Profile

| Assay | Strain/Cell Line | Result (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus ATCC 25923 | 8 | |

| Antifungal | C. albicans ATCC 10231 | 16 | |

| Cytotoxicity | Hep-2 | IC₅₀ = 32 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.